molecular formula C13H13Cl2N3O3S2 B4767412 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4767412
M. Wt: 394.3 g/mol
InChI Key: MIXYKCYFERPBCM-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the chlorination of a benzene ring, sulfonation, and subsequent coupling with a thiazole derivative. Common reagents used in these reactions include chlorinating agents like thionyl chloride, sulfonating agents such as sulfur trioxide, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in polar solvents like

Properties

IUPAC Name

2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S2/c1-7(2)18-23(20,21)11-5-8(9(14)6-10(11)15)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYKCYFERPBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 3
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2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 4
2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 5
2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

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